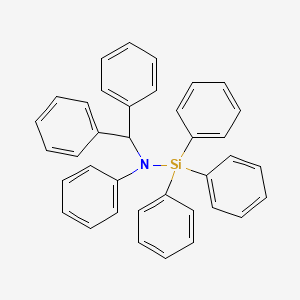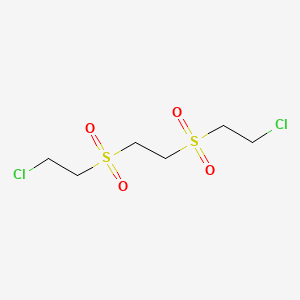
1,2-Bis(2-chloroethylsulfonyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-chloroethylsulfonyl)ethane: is a chemical compound with the molecular formula C6H12Cl2O4S2 and a molecular weight of 283.194 g/mol It is characterized by the presence of two chloroethylsulfonyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(2-chloroethylsulfonyl)ethane can be synthesized through the reaction of 2-chloroethanesulfonyl chloride with ethylene glycol under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(2-chloroethylsulfonyl)ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as or .
Oxidation: The sulfonyl groups can be further oxidized to form .
Reduction: The compound can be reduced to form .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in polar aprotic solvents such as .
Oxidation: Strong oxidizing agents like or .
Reduction: Reducing agents such as or .
Major Products:
Nucleophilic Substitution: Formation of or derivatives.
Oxidation: Formation of .
Reduction: Formation of .
Scientific Research Applications
1,2-Bis(2-chloroethylsulfonyl)ethane has several applications in scientific research:
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its cytotoxic properties and potential use in cancer research.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-chloroethylsulfonyl)ethane involves the formation of covalent bonds with nucleophilic sites on target molecules. The chloroethylsulfonyl groups can react with amino or thiol groups in proteins, leading to cross-linking and potential disruption of biological functions. This property is particularly useful in studying protein interactions and developing therapeutic agents.
Comparison with Similar Compounds
2-Chloroethanesulfonyl chloride: A precursor used in the synthesis of 1,2-Bis(2-chloroethylsulfonyl)ethane.
Ethenesulfonyl fluoride: Another sulfonyl-containing compound with different reactivity and applications.
4-Chlorobenzylsulfonyl chloride: A related compound with a benzyl group instead of an ethane backbone.
Uniqueness: this compound is unique due to its dual chloroethylsulfonyl groups, which provide it with distinct reactivity and potential for cross-linking applications. Its ability to form covalent bonds with nucleophilic sites makes it valuable in both chemical synthesis and biological research.
Properties
CAS No. |
3944-87-4 |
|---|---|
Molecular Formula |
C6H12Cl2O4S2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
1,2-bis(2-chloroethylsulfonyl)ethane |
InChI |
InChI=1S/C6H12Cl2O4S2/c7-1-3-13(9,10)5-6-14(11,12)4-2-8/h1-6H2 |
InChI Key |
FQMRVYDYXSOKHL-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)CCCl)S(=O)(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




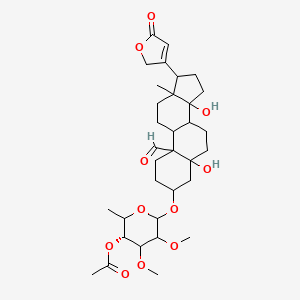

![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)

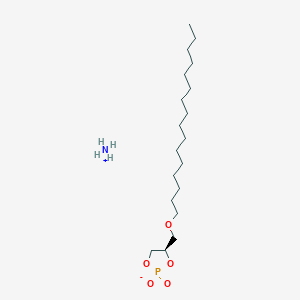
![1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene](/img/structure/B11941036.png)
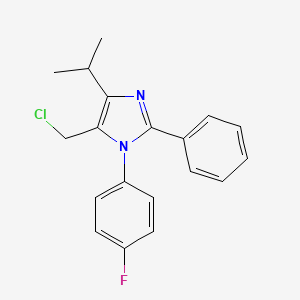
![2-azaniumylethyl [(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11941050.png)
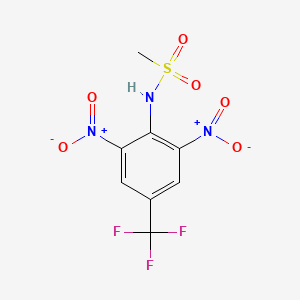
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B11941071.png)
